Oclacitinib maleate

描述

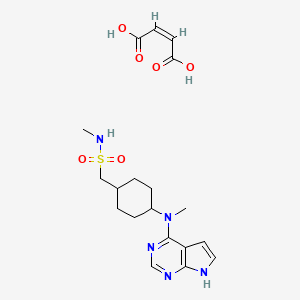

Oclacitinib maleate is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor. It is primarily used in veterinary medicine to control atopic dermatitis and pruritus from allergic dermatitis in dogs. The compound is relatively selective for janus kinase 1, which plays a crucial role in the signaling pathways of various cytokines involved in inflammatory and allergic responses .

准备方法

合成路线和反应条件: 马来酸奥克拉西替尼的合成涉及多个步骤,从制备吡咯并嘧啶核心结构开始。关键步骤包括:

- 吡咯并嘧啶核心的形成。

- 引入环己基氨基。

- 氨基的甲基化。

- 马来酸盐的形成。

工业生产方法: 马来酸奥克拉西替尼的工业生产通常涉及优化反应条件,以确保高产率和纯度。该过程可能包括:

- 结晶技术以获得所需的固态形式。

- 使用有利于马来酸盐形成的溶剂和试剂。

- 控制温度和 pH 值以确保化合物的稳定性 .

化学反应分析

Key Reaction Conditions:

| Step | Solvent System | Temperature | Yield/Outcome |

|---|---|---|---|

| Substitution Reaction | Ethanol/Water | Room Temp | Intermediate Formation |

| Salt Precipitation | Ethanol | 0°C | White crystalline solid (Form B) |

| Grinding Method | Solid-state (no solvent) | 20–30°C | Monohydrate Form |

Salt Formation and Polymorphic Transformations

Oclacitinib maleate exists in multiple crystalline and amorphous forms, influenced by reaction conditions:

- Form B Crystallization : Achieved by dissolving oclacitinib base in ethanol with maleic acid, followed by antisolvent addition (e.g., cyclohexane) .

- Amorphous Form : Precipitated using solvents like DMSO or methanol with antisolvents (n-heptane or cyclohexane) .

- Hydration Effects : The tetramethyl urea solvate converts to Form B under high humidity (40°C at 75% rH) but remains stable at low humidity (25°C at 0% rH) .

Thermal Stability Data:

| Form | Endothermal Peak (°C) | Decomposition Temp (°C) |

|---|---|---|

| Tetramethyl Solvate | 89, 115, 119 | >150 |

| Monohydrate | 81, 118, 133 | >150 |

Metabolic Reactions

In vivo, oclacitinib undergoes oxidative metabolism, with minimal cytochrome P450 inhibition (IC₅₀ >50× Cₘₐₓ) :

- Major Pathway : Oxidation produces a primary metabolite identified in plasma and urine, though structural details remain unspecified .

- Clearance : Predominantly hepatic (metabolism), with minor renal/biliary excretion. No accumulation observed after 6 months of dosing .

Pharmacokinetic Parameters in Dogs:

| Parameter | Value (Mean ± 95% CL) |

|---|---|

| Bioavailability | 89% |

| Tₘₐₓ | <1 hour |

| Plasma Protein Binding | 66.3–69.7% |

| Vdₛₛ | 942 mL/kg |

Stability and Decomposition

This compound demonstrates stability under standard storage conditions (-20°C, inert atmosphere) but degrades under extreme conditions :

- Thermal Degradation : Decomposition occurs above 150°C, releasing unspecified hazardous products .

- Hydrolytic Sensitivity : Susceptible to humidity-driven polymorphic transitions (e.g., solvate to Form B conversion) .

Solubility Profile:

| Solvent | Solubility |

|---|---|

| DMSO | Slight |

| Methanol | Slight (sonication aids) |

| Water | Low (requires grinding) |

科学研究应用

Pharmacokinetics

A study conducted on the pharmacokinetics of oclacitinib maleate in cats revealed critical absorption and elimination characteristics. The study found that after oral administration, oclacitinib was rapidly absorbed with an absolute bioavailability of 87%, and its half-life was approximately 2.3 hours. The clearance rate was calculated at 4.45 ml/min/kg following intravenous administration. These parameters suggest that oclacitinib behaves similarly in cats as it does in dogs, although with slightly faster absorption and elimination rates .

Efficacy in Allergic Dermatitis

This compound is primarily used for the management of allergic dermatitis in dogs. A randomized, placebo-controlled trial demonstrated its effectiveness in reducing pruritus and associated inflammatory skin lesions. Results indicated a significant reduction in owner-assessed pruritus scores on days 1, 2, 7, 14, and 28 after treatment initiation. Specifically, oclacitinib-treated dogs exhibited a 66.7% reduction in pruritus scores by day 14 compared to only a 3.9% reduction in placebo-treated dogs .

Furthermore, another study focusing on long-term use (12 months) of oclacitinib in dogs with chronic allergic dermatitis reported a substantial decrease in pruritus levels, with an average reduction of 51% on the pruritus Visual Analog Scale and an 86.7% reduction on the Canine Atopic Dermatitis Extent and Severity Index (CADESI) .

Immunomodulatory Effects

The immunomodulatory properties of oclacitinib were assessed through a study involving dogs with atopic dermatitis. The research indicated that prolonged treatment led to an increase in circulating CD4+ T cells without causing significant changes to the overall cytokine profile after one year of treatment. This suggests that while oclacitinib effectively manages symptoms of atopic dermatitis, it may also influence immune cell populations positively .

Case Studies

- Color Dilution Alopecia : A case study involving a blue Doberman pinscher crossbreed treated with this compound showed rapid resolution of pruritus associated with color dilution alopecia after previous unsuccessful treatments with oral melatonin .

- Chronic Atopic Dermatitis : In a long-term compassionate use study involving thirteen dogs suffering from chronic atopic dermatitis, oclacitinib treatment not only improved clinical symptoms but also enhanced quality of life without adverse immunological effects .

Summary Table of Key Findings

| Study | Application | Key Findings |

|---|---|---|

| Pharmacokinetics Study | Cats | Absorption: 87%, Half-life: 2.3 hours |

| Randomized Trial | Allergic Dermatitis | Up to 66.7% reduction in pruritus by day 14 |

| Long-term Use Study | Chronic Atopic Dermatitis | Significant improvement in CADESI scores (86.7% reduction) |

| Case Study | Color Dilution Alopecia | Rapid resolution of symptoms post-treatment |

作用机制

马来酸奥克拉西替尼通过抑制依赖 Janus 激酶 1 的各种促瘙痒和促炎细胞因子的功能来发挥其作用。通过阻断 Janus 激酶 1 信号通路,马来酸奥克拉西替尼减少了参与过敏和炎症反应的细胞因子的产生。 这导致瘙痒和炎症等症状的减少 .

类似化合物:

鲁索利替尼: Janus 激酶 1 和 Janus 激酶 2 抑制剂,用于治疗人类的骨髓纤维化和真性红细胞增多症。

托法替尼: Janus 激酶 1、Janus 激酶 2 和 Janus 激酶 3 抑制剂,用于治疗类风湿性关节炎和银屑病关节炎。

巴瑞替尼: Janus 激酶 1 和 Janus 激酶 2 抑制剂,用于治疗类风湿性关节炎和 COVID-19(紧急使用授权)。

独特性: 马来酸奥克拉西替尼在 Janus 激酶 1 的选择性和其在兽医领域的应用中独树一帜。 与其他用于人类医学的 Janus 激酶抑制剂不同,马来酸奥克拉西替尼是专门为治疗犬的过敏和炎症性疾病而设计的,使其成为兽医的宝贵工具 .

相似化合物的比较

Ruxolitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat myelofibrosis and polycythemia vera in humans.

Tofacitinib: A janus kinase 1, janus kinase 2, and janus kinase 3 inhibitor used to treat rheumatoid arthritis and psoriatic arthritis.

Baricitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat rheumatoid arthritis and COVID-19 (emergency use authorization).

Uniqueness: Oclacitinib maleate is unique in its selectivity for janus kinase 1 and its primary use in veterinary medicine. Unlike other janus kinase inhibitors that are used in human medicine, this compound is specifically designed to treat allergic and inflammatory conditions in dogs, making it a valuable tool for veterinarians .

生物活性

Oclacitinib maleate, marketed under the brand name Apoquel, is a Janus kinase (JAK) inhibitor primarily used in veterinary medicine for managing pruritus associated with allergic dermatitis and atopic dermatitis in dogs. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical studies, and its impact on cytokine modulation.

Pharmacokinetics

This compound exhibits rapid absorption and high bioavailability following oral administration. Key pharmacokinetic parameters are summarized in the table below:

Studies indicate that the pharmacokinetics of oclacitinib are consistent across different breeds of dogs, with no significant differences observed based on sex or feeding status . The drug is metabolized primarily through hepatic pathways with minimal renal elimination, reducing the risk of drug-drug interactions due to inhibition of cytochrome P450 enzymes .

Oclacitinib selectively inhibits JAK1, a key enzyme in the signaling pathways of various cytokines involved in inflammatory and immune responses. By inhibiting JAK1, oclacitinib effectively reduces the signaling of pro-inflammatory cytokines such as IL-31, which is implicated in itch and inflammation associated with allergic conditions . This mechanism underlies its efficacy in treating pruritus and atopic dermatitis.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of oclacitinib in managing pruritus and skin lesions associated with allergic dermatitis. A notable study involved administering oclacitinib to dogs at doses ranging from 0.6 mg/kg to 3.0 mg/kg over a period of 26 weeks. The results indicated significant improvements in pruritus scores and lesion severity compared to baseline measurements .

Case Study Example

In a controlled clinical trial, oclacitinib was administered to dogs diagnosed with atopic dermatitis. The study reported:

- Pruritus Reduction : A significant decrease in pruritus was observed within hours of administration.

- Skin Lesion Improvement : Dogs exhibited marked improvement in skin lesions after two weeks of treatment.

- Adverse Effects : Commonly reported side effects included mild gastrointestinal upset and transient leukopenia, which were not progressive .

Cytokine Modulation

Research has shown that oclacitinib significantly alters serum cytokine levels in treated dogs. A study assessing cytokine profiles before and after treatment found:

- Decreased IL-31 Levels : Post-treatment serum levels of IL-31 decreased significantly, correlating with reduced pruritus .

- Impact on Other Cytokines : The treatment also influenced other cytokines involved in allergic responses, although the clinical significance of these changes requires further investigation.

属性

IUPAC Name |

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIGDTLRBSNOBV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208319-27-0 | |

| Record name | Oclacitinib maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCLACITINIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。